molecular formula C10H12N2O B1353644 4-(Pyrrolidin-1-yl)picolinaldehyde CAS No. 184304-16-3

4-(Pyrrolidin-1-yl)picolinaldehyde

Cat. No.: B1353644
CAS No.: 184304-16-3
M. Wt: 176.21 g/mol
InChI Key: LLTQGXBIVPBBJI-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)picolinaldehyde: is a heterocyclic compound that features a pyridine ring substituted with a formyl group at the 2-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)picolinaldehyde can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by formylation of the resulting 4-pyrrolidinylpyridine. The formylation can be carried out using reagents such as Vilsmeier-Haack reagent or formic acid derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-yl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 2-Carboxy-4-pyrrolidin-1-YL pyridine.

    Reduction: 2-Hydroxymethyl-4-pyrrolidin-1-YL pyridine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: 4-(Pyrrolidin-1-yl)picolinaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in various coupling reactions .

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules .

Medicine: The compound is investigated for its potential pharmacological properties, including its role as a scaffold for drug design. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. For example, it can act as a catalyst in certain reactions by forming reactive intermediates. The compound’s formyl group can participate in nucleophilic addition reactions, while the pyrrolidinyl group can enhance its binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 4-(Pyrrolidin-1-yl)picolinaldehyde is unique due to the presence of both the formyl and pyrrolidinyl groups, which confer distinct reactivity and binding properties.

Properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-7-10(3-4-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTQGXBIVPBBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454206
Record name 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184304-16-3
Record name 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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